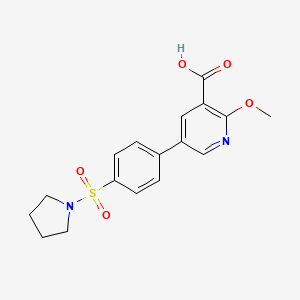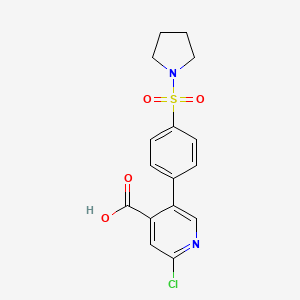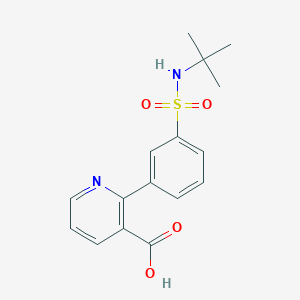
2-(3-T-Butylsulfamoylphenyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-T-Butylsulfamoylphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a nicotinic acid moiety attached to a phenyl ring substituted with a t-butylsulfamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-T-Butylsulfamoylphenyl)nicotinic acid typically involves the following steps:
Formation of the Nicotinic Acid Derivative: The starting material, nicotinic acid, undergoes a series of reactions to introduce the phenyl ring and the t-butylsulfamoyl group.
Substitution Reaction: The phenyl ring is substituted with a t-butylsulfamoyl group using appropriate reagents and conditions. This step may involve the use of sulfonyl chlorides and tertiary butylamine under controlled temperature and pH conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-T-Butylsulfamoylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, and catalysts are used depending on the desired substitution.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(3-T-Butylsulfamoylphenyl)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to nicotinic acid, which is known for its lipid-modifying effects.
Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Its derivatives are studied for their antibacterial and antifungal properties.
Wirkmechanismus
The mechanism of action of 2-(3-T-Butylsulfamoylphenyl)nicotinic acid involves its interaction with specific molecular targets. The compound may act on enzymes or receptors involved in lipid metabolism, similar to nicotinic acid . It can modulate the activity of these targets, leading to changes in metabolic pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Nicotinic Acid:
Nicotinamide: A derivative of nicotinic acid, it is used in various therapeutic applications but lacks the lipid-modifying effects of nicotinic acid.
Nicotinamide Riboside: Another form of vitamin B3, it is involved in NAD synthesis and has potential anti-aging effects.
Uniqueness: 2-(3-T-Butylsulfamoylphenyl)nicotinic acid is unique due to the presence of the t-butylsulfamoyl group, which may confer distinct chemical and biological properties compared to other nicotinic acid derivatives. This structural modification can enhance its stability, solubility, and interaction with specific molecular targets.
Eigenschaften
IUPAC Name |
2-[3-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-7-4-6-11(10-12)14-13(15(19)20)8-5-9-17-14/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNKBTUETZTWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

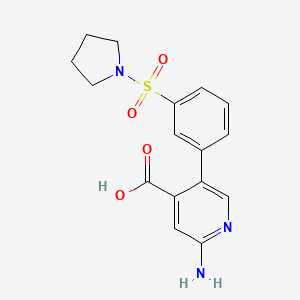
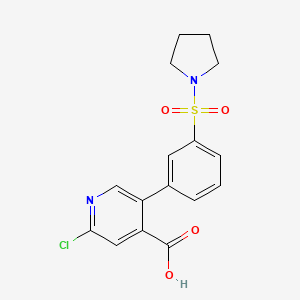
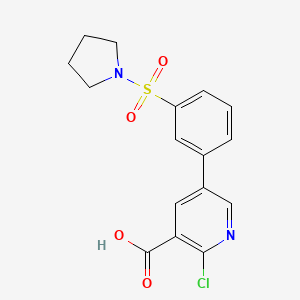
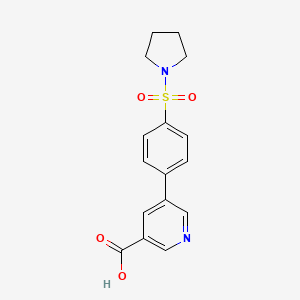
![2-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid](/img/structure/B6395261.png)
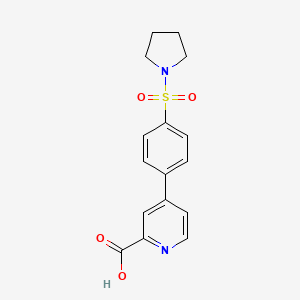
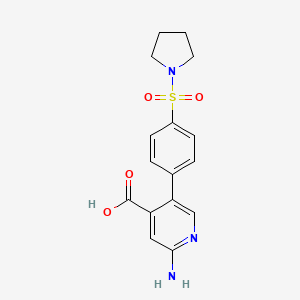
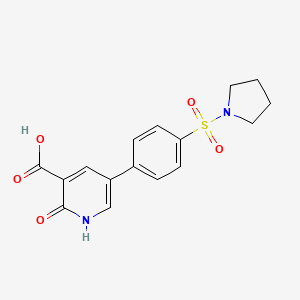
![6-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid](/img/structure/B6395288.png)
![6-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid](/img/structure/B6395290.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid](/img/structure/B6395295.png)
